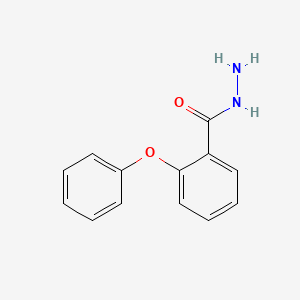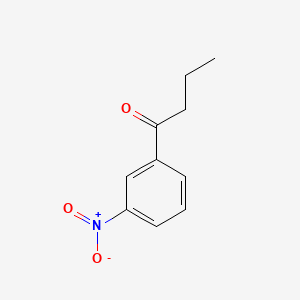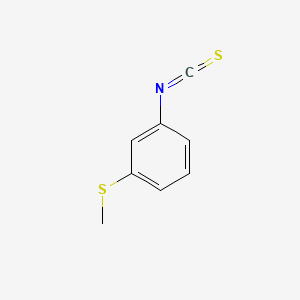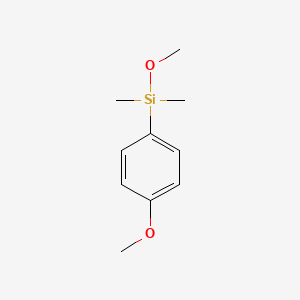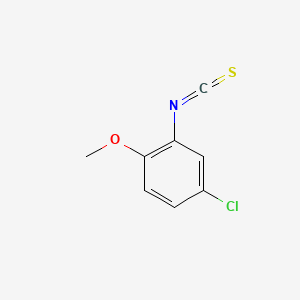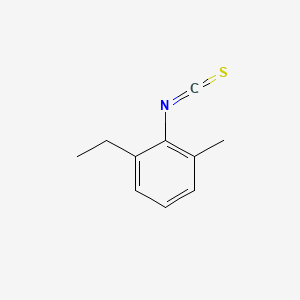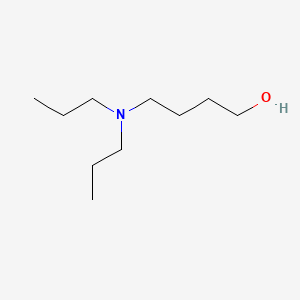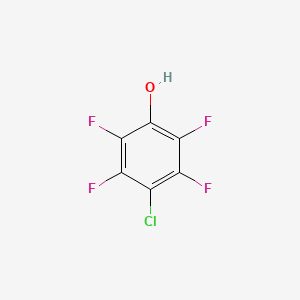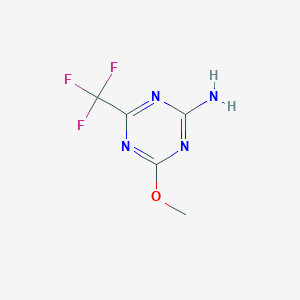
4-甲氧基-6-(三氟甲基)-1,3,5-三嗪-2-胺
概述
描述
“4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine” is a chemical compound that is a derivative of tritosulfuron . Tritosulfuron is a sulfonamide that is benzenesulfonamide substituted by a trifluoromethyl group at position 2 and a [4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamoyl group at the nitrogen atom . It has a role as a xenobiotic, an environmental contaminant, and a herbicide .
Synthesis Analysis
The synthesis of such compounds can be achieved by various methods. One method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another method involves the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H9F6N5O4S . The InChI string representation of the molecule isInChI=1S/C13H9F6N5O4S/c1-28-11-21-8 (13 (17,18)19)20-9 (23-11)22-10 (25)24-29 (26,27)7-5-3-2-4-6 (7)12 (14,15)16/h2-5H,1H3, (H2,20,21,22,23,24,25) . Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, one study presents a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 445.30 g/mol . The compound is a member of 1,3,5-triazines, a member of (trifluoromethyl)benzenes, an aromatic ether, and a member of ureas .科学研究应用
抗分枝杆菌药物
- 新型1,3,5-三嗪-席夫碱共轭物,包括4-甲氧基-6-(三氟甲基)-1,3,5-三嗪-2-胺衍生物,在体外显示出对结核分枝杆菌的有希望的抗分枝杆菌活性。该系列化合物表现出显著的活性,表明它们有潜力成为结核病治疗的先导化合物(Avupati et al., 2013)。
合成和化学反应
- 已研究了1,3,5-三嗪硝基甲醛肟的合成和反应,包括4-甲氧基-6-(三氟甲基)-1,3,5-三嗪-2-胺衍生物。这些化合物可以发生反应,导致呋喃氧化物和1,3,5-三嗪酰肟的形成,展示了三嗪类的化学多样性(Bakharev et al., 2012)。
5-羟色胺受体配体
- 对2-氨基-4-(4-甲基哌嗪-1-基)-1,3,5-三嗪进行了研究,这些化合物在结构上与4-甲氧基-6-(三氟甲基)-1,3,5-三嗪-2-胺相关,以评估它们作为人类5-羟色胺6受体配体的作用。这项研究突出了三嗪基团在药物化学中的重要性,特别是在设计特定受体配体方面(Łażewska等,2019)。
CO2捕获和转化
- 已开发了一种基于三嗪的金属有机框架(MOF)用于选择性CO2捕获、分离和转化。这种MOF利用功能化的三嗪框架,展示了在不同温度下出色的CO2选择性和有效的化学固定,展示了三嗪衍生物在环境应用中的潜力(Das & Mandal, 2020)。
抗真菌药物
- 对1,3,5-三嗪衍生物的研究,如4-甲氧基-6-(三氟甲基)-1,3,5-三嗪-2-胺,已探讨了它们作为抗真菌药物的潜力。这些化合物已显示出对各种真菌物种的活性,有助于开发新的抗真菌治疗方法(Sareen等,2009)。
聚合物化学中的光引发剂
- 已研究了1,3,5-三嗪-2-胺的衍生物,包括带有甲氧基和三氟甲基基团的化合物,作为UV或可见LED照射下聚合过程的光引发剂。这些化合物在启动自由基光聚合中表现出高效性和多功能性,突显了它们在先进材料科学中的潜力(Zhang et al., 2014)。
质谱研究
- 已调查了N,N-二甲基-4-甲氧基-6-多硝基甲基-1,3,5-三嗪-2-胺的质谱碎裂,包括与4-甲氧基-6-(三氟甲基)-1,3,5-三嗪-2-胺相关的化合物,以了解它们的稳定性和碎裂途径。这项研究对于理解这些化合物在电子碰撞下的行为至关重要,这在分析化学中至关重要(Bakharev et al., 2007)。
安全和危害
The safety data sheet for tritosulfuron, a related compound, indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to keep out of reach of children and to dispose of contents and container to hazardous or special waste collection point .
未来方向
属性
IUPAC Name |
4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMLDILWYLGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201198 | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
CAS RN |
5311-05-7 | |
| Record name | 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5311-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005311057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

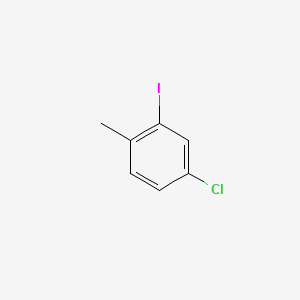
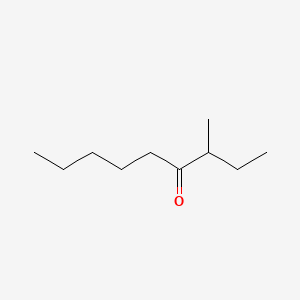
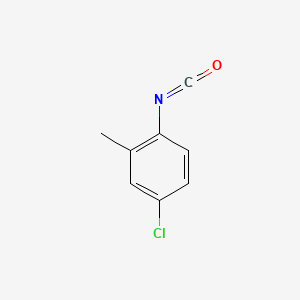
![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)
